![molecular formula C6H4BrN3 B2433819 2-ブロモイミダゾ[1,2-a]ピリミジン CAS No. 1350738-85-0](/img/structure/B2433819.png)
2-ブロモイミダゾ[1,2-a]ピリミジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromoimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyrimidine ring with a bromine atom attached at the second position. The unique structure of 2-Bromoimidazo[1,2-a]pyrimidine makes it an important scaffold in medicinal chemistry and organic synthesis.
科学的研究の応用
2-Bromoimidazo[1,2-a]pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of various pharmaceutical agents, including antiviral, anticancer, and anti-inflammatory drugs.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.
Material Science: The unique electronic properties of the imidazo[1,2-a]pyrimidine core make it useful in the development of organic semiconductors and other advanced materials.
作用機序
Target of Action
2-Bromoimidazo[1,2-a]pyrimidine has been identified as a potential anticancer agent, with its primary targets being cancer cells . Specifically, it has been found to be effective against KRAS G12C-mutated NCI-H358 cells . KRAS is a gene that acts as an on/off switch in cell signaling, and mutations in this gene can result in the continuous growth and division of cells, leading to cancer .
Mode of Action
The compound interacts with its targets through a covalent bond, which is a strong type of chemical bond where electrons are shared between atoms . This interaction results in the inhibition of the target cells, thereby preventing their growth and proliferation .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of the kras g12c pathway, which plays a crucial role in cell growth and division . By inhibiting this pathway, the compound prevents the uncontrolled proliferation of cancer cells .
Result of Action
As a result of its action, 2-Bromoimidazo[1,2-a]pyrimidine has shown promising results in inhibiting the growth of cancer cells . Specifically, it has been found to be a potent anticancer agent against KRAS G12C-mutated NCI-H358 cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoimidazo[1,2-a]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminopyrimidine with α-bromoketones under specific reaction conditions. This reaction typically proceeds via a one-pot tandem cyclization/bromination process, where the cyclization to form the imidazo[1,2-a]pyrimidine core is promoted by the bromination step .
Industrial Production Methods
Industrial production of 2-Bromoimidazo[1,2-a]pyrimidine often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific solvents, catalysts, and temperature control to ensure efficient cyclization and bromination. The scalability of the process is also a key consideration in industrial settings.
化学反応の分析
Types of Reactions
2-Bromoimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the second position can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction Reactions: The imidazo[1,2-a]pyrimidine core can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 2-Bromoimidazo[1,2-a]pyrimidine include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoimidazo[1,2-a]pyrimidine derivatives, while oxidation reactions can produce imidazo[1,2-a]pyrimidine N-oxides.
類似化合物との比較
2-Bromoimidazo[1,2-a]pyrimidine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring. It has different electronic properties and biological activities.
Imidazo[1,2-a]pyrazine: Contains a pyrazine ring and is used in different medicinal and material science applications.
Imidazo[1,2-a]pyrimidine Derivatives: Various derivatives with different substituents at the second position, leading to diverse biological activities and applications.
The uniqueness of 2-Bromoimidazo[1,2-a]pyrimidine lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct reactivity and biological properties.
特性
IUPAC Name |
2-bromoimidazo[1,2-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-4-10-3-1-2-8-6(10)9-5/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNZKSZNNAKKRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1350738-85-0 |
Source


|
| Record name | 2-bromoimidazo[1,2-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Methoxy-N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]acetamide;dihydrochloride](/img/structure/B2433737.png)
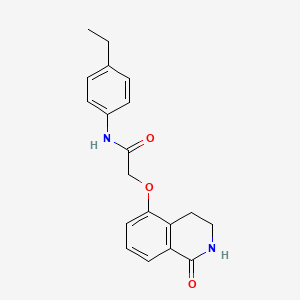
![3-(4-Chlorophenyl)-7-(4-ethylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2433740.png)
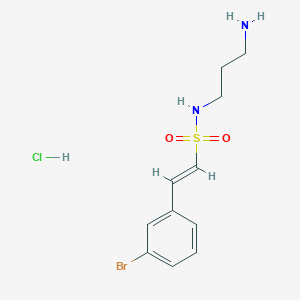
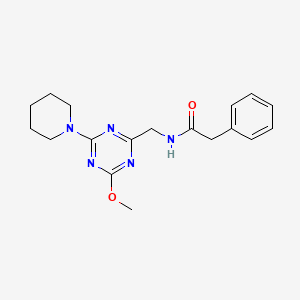
![4-(1H-benzimidazol-2-yl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B2433745.png)
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2433746.png)
![N-[2-(4-methoxyphenyl)pyridin-3-yl]prop-2-enamide](/img/structure/B2433747.png)
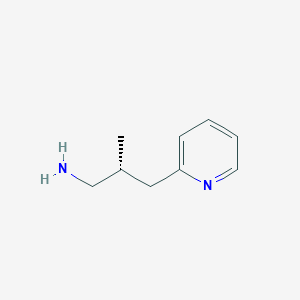
![Tert-butyl N-[(3-ethynyl-2-methoxyphenyl)methyl]carbamate](/img/structure/B2433752.png)
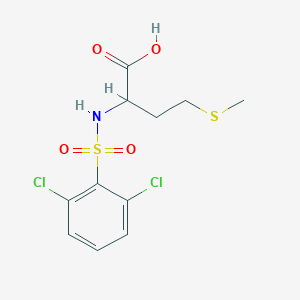
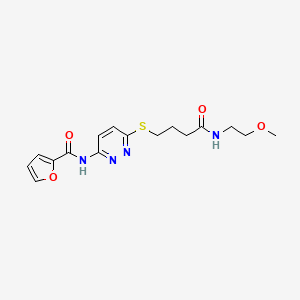
![1-(azepan-1-yl)-2-(3-{[(4-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethan-1-one](/img/structure/B2433757.png)
![4,6-Dimethyl-2-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2433758.png)
